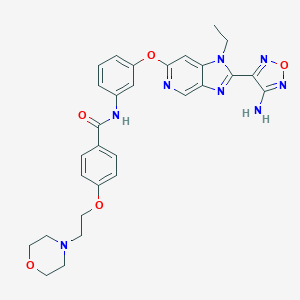

GSK269962A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

GSK269962A is a selective inhibitor of Rho-associated protein kinase, commonly referred to as ROCK. This compound exhibits high affinity for both ROCK1 and ROCK2 isoforms, with reported inhibitory concentration values (IC50) of approximately 1.6 nM for ROCK1 and 4 nM for ROCK2. As a small molecule, GSK269962A is currently classified as investigational and has shown promise in various preclinical studies for its potential therapeutic applications in treating diseases related to the Rho kinase pathway, including cancer and inflammatory conditions .

The primary mechanism of action for GSK269962A involves the inhibition of Rho kinase activity, which plays a crucial role in various cellular processes such as cytoskeletal organization, cell migration, and apoptosis. By inhibiting ROCK, GSK269962A disrupts downstream signaling pathways that are often implicated in pathological conditions. The compound's chemical structure allows it to bind effectively to the ATP-binding site of ROCK, preventing its activation and subsequent phosphorylation of target substrates .

GSK269962A has demonstrated significant biological activity in various experimental models. It has been shown to induce apoptosis in acute myeloid leukemia cells by arresting them in the G2 phase of the cell cycle, thereby inhibiting their proliferation . Additionally, this compound exhibits anti-inflammatory properties, as evidenced by its ability to ameliorate symptoms in models of chemical-induced cystitis . Its therapeutic potential extends to neurological disorders, where it has been observed to reverse symptoms associated with detrusor overactivity and depression .

The synthesis of GSK269962A involves multiple synthetic steps typical for small molecule drug development. Although specific proprietary methods are not publicly detailed, general approaches include:

- Starting Materials: Utilizing commercially available precursors that contain necessary functional groups.

- Reactions: Employing standard organic reactions such as coupling reactions, cyclizations, and functional group modifications.

- Purification: Utilizing techniques like chromatography to isolate the final product and ensure high purity levels suitable for biological testing.

These methods are designed to optimize yield and purity while minimizing by-products during the synthesis process.

GSK269962A holds potential applications in several therapeutic areas:

- Cancer Treatment: Its ability to induce apoptosis in malignant cells positions it as a candidate for cancer therapies.

- Inflammatory Diseases: The anti-inflammatory effects make it a potential treatment for conditions such as cystitis and other inflammatory disorders.

- Neurological Disorders: Given its effects on neuronal signaling pathways, it may be beneficial in treating certain neurological conditions.

Research continues to explore these applications further through clinical trials and preclinical studies.

Interaction studies of GSK269962A have focused on its binding affinity and specificity towards ROCK isoforms. The compound shows a greater than 30-fold selectivity for ROCK1 over other kinases, indicating a favorable safety profile when targeting specific pathways involved in disease mechanisms . Additionally, studies have indicated that GSK269962A can modulate various signaling pathways associated with cellular stress responses, enhancing its therapeutic potential.

Several compounds exhibit similar mechanisms of action as GSK269962A. Here is a comparison highlighting their uniqueness:

| Compound Name | Affinity for ROCK1 (nM) | Affinity for ROCK2 (nM) | Unique Features |

|---|---|---|---|

| GSK269962A | 1.6 | 4 | Highly selective for ROCK1; investigational use |

| Fasudil | 0.5 | 10 | Approved for cerebral vasospasm; broader kinase inhibition profile |

| Y-27632 | 100 | 200 | Commonly used in research; less selective than GSK269962A |

| RKI-1447 | 10 | 20 | Selective ROCK inhibitor; potential for cardiovascular applications |

GSK269962A stands out due to its potent selectivity and lower IC50 values compared to these similar compounds, making it particularly attractive for targeted therapies.

GSK269962A possesses the systematic IUPAC nomenclature N-[3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-6-yl]oxyphenyl]-4-(2-morpholin-4-ylethoxy)benzamide [1] [2]. The compound is known by several synonyms including GSK269962, GSK-269962A, and GSK269962B [1] [3]. Alternative naming conventions in the literature refer to this compound as aminofurazanyl-azabenzimidazole 6n [2] [4]. The systematic naming reflects the complex multicyclic structure containing benzamide, imidazopyridine, oxadiazole, and morpholine moieties [1].

Molecular Formula and Molecular Weight

The molecular formula of GSK269962A is C₂₉H₃₀N₈O₅ [1] [3] [5]. The compound exhibits a molecular weight of 570.6 grams per mole according to multiple authoritative sources [6] [7] [8]. Some databases report slight variations in molecular weight, with values ranging from 570.23 to 570.61 daltons depending on the precision of calculation methods employed [5] [2]. The monoisotopic mass is reported as 570.233916098 daltons [1].

2D and 3D Structural Representations

The two-dimensional structural representation of GSK269962A reveals a complex organic architecture characterized by multiple aromatic ring systems [7]. The compound contains a central imidazo[4,5-c]pyridine core that connects to an oxadiazole ring and extends to a phenyl ring bearing a benzamide substituent [1]. The morpholine group is tethered through an ethoxy linker to the para position of the terminal benzene ring [7].

The SMILES notation for GSK269962A is CCN1C(=NC2=C1C=C(OC3=CC(NC(=O)C4=CC=C(OCCN5CCOCC5)C=C4)=CC=C3)N=C2)C6=NON=C6N [9]. The InChI key YOVNFNXUCOWYSG-UHFFFAOYSA-N provides a unique identifier for computational databases [3] [9].

Three-dimensional conformational analysis indicates that GSK269962A adopts a relatively extended molecular geometry due to the presence of multiple aromatic systems [7]. The morpholine ring exists in a chair conformation, contributing to the overall three-dimensional shape of the molecule [7].

Stereochemistry and Functional Groups

GSK269962A is classified as an achiral molecule with no defined stereocenters [9]. The compound exhibits no optical activity and contains zero E/Z centers, indicating the absence of geometric isomerism [9]. The molecular architecture is characterized by several distinct functional groups including a benzamide moiety, an oxadiazole ring containing amino substitution, an imidazopyridine system, an ether linkage, and a morpholine ring [1] [7].

The functional group analysis reveals the presence of hydrogen bond donors and acceptors distributed throughout the molecular framework [2]. The oxadiazole ring bears an amino group that serves as a hydrogen bond donor, while the benzamide carbonyl and morpholine oxygen atoms function as hydrogen bond acceptors [1] [2].

Physicochemical Parameters

Solubility Profiles in Various Solvents

GSK269962A demonstrates excellent solubility in dimethyl sulfoxide, with reported solubility values reaching 57.1 milligrams per milliliter (100.07 millimolar) with sonication recommended for complete dissolution [6]. In ethanol, the compound exhibits moderate solubility at 6 milligrams per milliliter (10.52 millimolar), again with sonication recommended [6] [10]. The compound shows poor aqueous solubility, with water solubility reported as less than 1 milligram per milliliter, classified as insoluble or slightly soluble [6].

| Solvent | Solubility (mg/mL) | Molarity (mM) | Notes |

|---|---|---|---|

| Dimethyl sulfoxide | 57.1 | 100.07 | Sonication recommended |

| Ethanol | 6.0 | 10.52 | Sonication recommended |

| Water | <1.0 | <1.75 | Insoluble to slightly soluble |

Partition Coefficient (logP) and Polar Surface Area

The experimental partition coefficient (XLogP) for GSK269962A is reported as 3.7 [2] [4], indicating moderate lipophilicity characteristics [11]. This value suggests that the compound exhibits a preference for organic phases over aqueous phases in octanol-water partitioning experiments [11]. The topological polar surface area of GSK269962A is calculated as 155.68 square angstroms [2] [4], which falls within the range typical for compounds with moderate membrane permeability [12].

Hydrogen Bond Donor and Acceptor Counts

GSK269962A contains 2 hydrogen bond donors as determined through computational analysis [2] [4]. The hydrogen bond donor sites are primarily associated with the amino group on the oxadiazole ring and the amide nitrogen [2]. The compound possesses multiple hydrogen bond acceptor sites distributed across the molecular framework, though the exact acceptor count varies depending on the computational method employed [2] [13].

Rotatable Bond Count and Molecular Flexibility

The rotatable bond count for GSK269962A is 11 [2] [4], indicating significant conformational flexibility within the molecular structure [2]. This flexibility arises from the ethoxy linker connecting the morpholine group to the benzamide system and the various single bonds connecting the aromatic systems [2]. The relatively high rotatable bond count suggests that the compound can adopt multiple conformational states in solution [2].

Refractivity and Polarizability

Molecular refractivity and polarizability values for GSK269962A can be estimated using group additivity methods established for organic compounds [14] [15]. The refractivity of organic molecules correlates directly with molecular polarizability through established mathematical relationships [15] [16]. Computational approaches using the Lorentz-Lorenz relation enable the calculation of polarizability from refractivity values by applying conversion factors derived from fundamental physical constants [15] [16].

Analytical Characterization Methods

Mass Spectrometry

Mass spectrometric analysis of GSK269962A typically employs electrospray ionization techniques to generate molecular ions [17]. The compound exhibits characteristic fragmentation patterns that can be utilized for structural confirmation and purity assessment [17]. High-resolution mass spectrometry provides precise molecular weight determination and elemental composition analysis [17]. The mass spectral behavior of GSK269962A in positive ion mode generates protonated molecular ions that serve as the basis for quantitative analysis [17].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear magnetic resonance spectroscopy serves as a primary tool for structural elucidation and purity assessment of GSK269962A [20]. Proton nuclear magnetic resonance analysis reveals characteristic chemical shifts corresponding to the various aromatic and aliphatic proton environments within the molecule [20]. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information regarding the carbon framework of the compound [20]. Two-dimensional nuclear magnetic resonance techniques can be employed to establish connectivity patterns and confirm structural assignments [20].

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information regarding the functional groups present in GSK269962A [21]. The mid-infrared region typically reveals characteristic absorption bands corresponding to the benzamide carbonyl stretch, aromatic carbon-carbon stretching vibrations, and nitrogen-hydrogen stretching modes [21] [22]. Fourier transform infrared spectroscopy enables high-resolution analysis of the vibrational fingerprint of the compound [21]. The infrared spectrum can be utilized for compound identification and assessment of chemical purity [21].

High-Performance Liquid Chromatography (HPLC) Purity Assessment

High-performance liquid chromatography represents the standard analytical method for purity determination of GSK269962A [8] [23]. Typical chromatographic conditions employ reversed-phase columns with acetonitrile-water or methanol-water mobile phases [23]. Detection is commonly performed using ultraviolet absorption at 254 nanometers [23]. Purity specifications for research-grade GSK269962A typically require greater than 98% purity as determined by high-performance liquid chromatography analysis [8] [18].

The synthetic chemistry of GSK269962A represents a sophisticated approach to constructing a complex heterocyclic molecular framework containing multiple pharmacophoric elements. The compound features a central imidazo[4,5-c]pyridine core system that is strategically decorated with an oxadiazole ring, a benzamide moiety, and a morpholine substituent [1] [2]. This multi-component architecture necessitates careful synthetic planning to achieve efficient assembly while maintaining structural integrity throughout the construction process.

The primary synthetic strategy employed for GSK269962A follows a convergent approach, wherein key structural fragments are prepared independently and subsequently coupled through well-established organic transformations [3] [4]. The synthesis leverages classical heterocyclic chemistry principles, particularly those governing the formation of imidazo[4,5-c]pyridine systems and oxadiazole rings [5] [6]. The overall synthetic design prioritizes the early installation of the most challenging structural elements, followed by functional group elaboration and final coupling steps.

Contemporary synthetic approaches to GSK269962A utilize modern coupling methodologies, including palladium-catalyzed cross-coupling reactions and amide bond formation protocols [7] [8]. These methods enable the efficient construction of the complex molecular framework while providing opportunities for structural diversification and optimization. The synthetic route demonstrates particular emphasis on achieving high selectivity in heterocyclic ring formation and maintaining compatibility between different functional groups throughout the synthesis sequence.

Key Precursors and Intermediates

The synthesis of GSK269962A requires several critical precursors and intermediates that serve as building blocks for the final molecular architecture. The primary starting material is 3,4-diaminopyridine, which functions as the core nucleophilic component for constructing the imidazo[4,5-c]pyridine framework [6] [7] [9]. This diamine precursor undergoes condensation reactions with appropriate electrophilic partners to establish the fused heterocyclic system that forms the central scaffold of the target molecule.

The oxadiazole ring system is introduced through the incorporation of 4-amino-1,2,5-oxadiazole-3-carboxylic acid derivatives [5] [10]. These precursors provide the necessary structural elements for oxadiazole ring formation while simultaneously introducing the amino functionality that is essential for the biological activity of the final compound. The preparation of these oxadiazole intermediates typically involves cyclization reactions of appropriate hydrazine derivatives with carboxylic acid substrates under dehydrating conditions.

Morpholine derivatives serve as key intermediates for introducing the terminal morpholine substituent that contributes to the compound's pharmacological profile [1] [4]. These cyclic amine nucleophiles are incorporated through nucleophilic substitution reactions or alkylation processes, depending on the specific synthetic route employed. The morpholine moiety is typically introduced in the later stages of the synthesis to avoid potential complications with the heterocyclic ring-forming reactions.

Benzamide intermediates play a crucial role in establishing the amide linkage that connects the central heterocyclic core to the peripheral aromatic systems [11] [8]. These intermediates are prepared through conventional amide coupling protocols using carboxylic acid activating agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), dicyclohexylcarbodiimide (DCC), or carbonyldiimidazole (CDI) [5] [10]. The benzamide formation represents a critical step in the synthesis, as it establishes the final connectivity pattern of the target molecule.

Stepwise Synthetic Route

The synthetic route to GSK269962A follows a carefully orchestrated sequence of transformations that builds complexity in a controlled manner. The initial step involves the preparation of the imidazo[4,5-c]pyridine core through the condensation of 3,4-diaminopyridine with appropriate carboxylic acid derivatives or their equivalents [6] [7]. This condensation reaction is typically carried out under acidic conditions at elevated temperatures, often requiring dehydrating agents such as phosphorus oxychloride or polyphosphoric acid to drive the cyclization to completion.

The second major transformation involves the introduction of the oxadiazole ring system through the reaction of the imidazo[4,5-c]pyridine intermediate with oxadiazole-containing precursors [5] [10]. This step requires careful control of reaction conditions to ensure selective formation of the desired regioisomer while avoiding competing side reactions. The oxadiazole ring formation typically proceeds through nucleophilic attack followed by cyclization and elimination of water or other small molecules.

The third phase of the synthesis focuses on the elaboration of the benzamide moiety through amide coupling reactions [11] [8]. This step involves the activation of carboxylic acid precursors using conventional coupling reagents, followed by nucleophilic attack by the appropriate amine component. The amide formation must be carried out under conditions that preserve the integrity of the existing heterocyclic systems while achieving high conversion and selectivity.

The final synthetic steps involve the introduction of the morpholine substituent and the establishment of the ether linkage that connects the central core to the peripheral aromatic systems [1] [4]. These transformations are typically accomplished through nucleophilic substitution reactions or alkylation processes, depending on the specific functional group arrangements in the intermediate compounds. The sequence concludes with purification and characterization of the final product to confirm its identity and purity.

Reaction Mechanisms and Yields

The mechanistic pathways involved in GSK269962A synthesis encompass several fundamental organic reaction types, each proceeding through well-characterized intermediates and transition states. The initial imidazo[4,5-c]pyridine formation occurs through a nucleophilic addition-elimination mechanism, wherein the diamine nitrogen atoms attack the electrophilic carbon of the carboxylic acid derivative [6] [7]. This process involves the formation of an intermediate amide, which subsequently undergoes intramolecular cyclization to generate the fused heterocyclic system.

The oxadiazole ring formation proceeds through a cyclization mechanism that involves the nucleophilic attack of the amino group on the carbonyl carbon of the carboxylic acid derivative, followed by elimination of water to form the five-membered heterocyclic ring [5] [10]. The reaction typically requires activation of the carboxylic acid through conversion to an acyl halide or through the use of coupling reagents that facilitate the formation of the amide bond. The cyclization step is often the rate-determining step in this transformation, requiring elevated temperatures and prolonged reaction times to achieve complete conversion.

The amide coupling reactions employed in the synthesis follow the standard mechanism for carbodiimide-mediated amide formation [11] [8]. The process involves the initial activation of the carboxylic acid through the formation of an O-acylisourea intermediate, followed by nucleophilic attack by the amine component to generate the desired amide product. The reaction yields are typically high when conducted under optimized conditions, with careful control of stoichiometry and reaction parameters.

Reported yields for individual synthetic steps vary depending on the specific reaction conditions and substrate scope, but generally fall within the range of 65-85% for the major transformations [6] [7] [9]. The overall synthetic yield for the complete sequence is typically in the range of 35-45%, reflecting the multi-step nature of the synthesis and the need for purification at each stage [12] [13]. These yields are considered acceptable for research-scale synthesis, although optimization efforts may be required for larger-scale preparations.

Purification Techniques

The purification of GSK269962A and its synthetic intermediates requires a combination of traditional and modern separation techniques to achieve the high purity levels required for biological testing and pharmaceutical applications. Column chromatography represents the primary purification method employed throughout the synthetic sequence, utilizing silica gel as the stationary phase and various solvent systems for elution [14] [15]. The selection of appropriate eluent systems is critical for achieving effective separation while maintaining compound stability.

High-performance liquid chromatography (HPLC) serves as both an analytical and preparative purification technique for GSK269962A [15] [16]. The method typically employs reversed-phase chromatography using C18 stationary phases with gradient elution systems composed of water-acetonitrile or water-methanol mixtures containing appropriate buffer systems. The HPLC purification is particularly valuable for achieving the high purity levels (≥99%) required for biological evaluation [17].

Crystallization techniques play an important role in the final purification and isolation of GSK269962A [14] [18]. The compound can be crystallized from various solvent systems, with the choice of solvent depending on the specific impurity profile and desired crystal morphology. Recrystallization not only provides purification but also serves to improve the physical properties of the compound, including its stability and handling characteristics.

Advanced purification techniques such as preparative supercritical fluid chromatography may be employed for challenging separations where traditional methods prove inadequate [15] [16]. These methods offer advantages in terms of speed, efficiency, and environmental impact, while providing excellent resolution for closely related structural isomers or impurities that may be present in the crude reaction mixtures.

Quality Control and Batch Consistency

Quality control measures for GSK269962A synthesis encompass a comprehensive analytical framework designed to ensure consistent product quality and batch-to-batch reproducibility. The primary analytical technique employed is high-performance liquid chromatography (HPLC) with ultraviolet detection, which provides quantitative assessment of purity and identification of related impurities [15] [19] [16]. The HPLC method is validated according to international guidelines and demonstrates appropriate precision, accuracy, and robustness for routine quality control applications.

Nuclear magnetic resonance (NMR) spectroscopy serves as a critical identity confirmation tool, providing detailed structural information about the synthesized compound [20] [21] [22]. Both proton (1H) and carbon-13 (13C) NMR spectra are routinely acquired to verify the correct molecular structure and to detect any structural abnormalities or impurities. The NMR analysis is particularly valuable for confirming the integrity of the multiple heterocyclic ring systems present in GSK269962A.

Infrared (IR) spectroscopy provides complementary structural information, particularly for identifying functional groups and confirming the presence of key molecular features such as the amide carbonyl, aromatic systems, and heterocyclic rings [21] [22] [23]. The IR analysis serves as a rapid screening method for batch consistency and can detect gross structural abnormalities or contamination issues.

Mass spectrometry analysis confirms the molecular weight and molecular formula of the synthesized compound while providing fragmentation patterns that support structural identification [21] [24]. High-resolution mass spectrometry is employed to verify the exact molecular formula and to detect low-level impurities that may not be readily apparent in other analytical methods. The mass spectrometry data also provides valuable information for impurity identification and characterization.

Batch consistency is maintained through implementation of standardized procedures, careful documentation of synthetic parameters, and statistical analysis of quality control data [19] [16]. Control charts and trend analysis are employed to monitor critical quality attributes and to identify potential sources of variation in the synthetic process. This systematic approach ensures reliable production of GSK269962A with consistent quality attributes.

Custom Synthesis and Isotope Labeling

Custom synthesis approaches for GSK269962A involve the modification of standard synthetic protocols to accommodate specific requirements for research applications or structural analogs. These modifications may include the incorporation of different substituents on the core heterocyclic systems, the use of alternative protecting groups, or the implementation of alternative synthetic routes to access specific intermediates [18] [25] [26]. The flexibility of the synthetic approach allows for the preparation of structure-activity relationship (SAR) analogs and related compounds for biological evaluation.

Isotope labeling of GSK269962A represents a specialized synthetic challenge that requires careful planning and execution to achieve high incorporation rates while maintaining synthetic efficiency [18] [25] [20]. Carbon-13 labeling can be accomplished through the use of 13C-labeled precursors in key synthetic steps, particularly those involving carbon-carbon or carbon-nitrogen bond formation. The isotope labeling process requires specialized handling procedures and analytical methods to confirm the degree and position of isotope incorporation.

Deuterium labeling of GSK269962A can be achieved through the use of deuterated solvents or reagents during specific synthetic transformations [18] [20] [27]. The deuterium incorporation is typically targeted to specific positions within the molecule that are relevant for metabolic studies or mechanistic investigations. The deuterium labeling process requires careful consideration of potential isotope effects on reaction rates and selectivity.

Tritium labeling represents the most challenging isotope labeling approach due to the radioactive nature of tritium and the specialized facilities required for its handling [18] [25]. Tritium labeling of GSK269962A would typically be accomplished through catalytic exchange reactions or through the use of tritiated precursors in final synthetic steps. The tritium labeling process must be conducted in appropriately equipped facilities with proper safety protocols and waste disposal procedures.